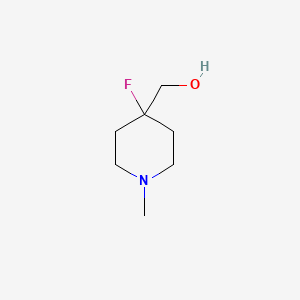

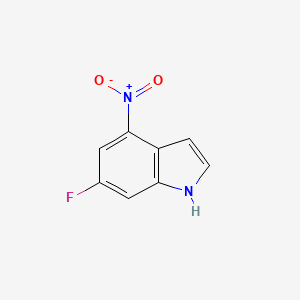

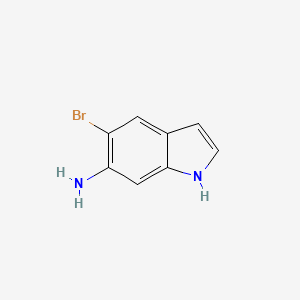

![molecular formula C12H17Cl2N3OSi B1343790 2,4-二氯-7-((2-(三甲基甲硅烷基)乙氧基)甲基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 442847-52-1](/img/structure/B1343790.png)

2,4-二氯-7-((2-(三甲基甲硅烷基)乙氧基)甲基)-7H-吡咯并[2,3-d]嘧啶

概述

描述

The compound "2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrrolopyrimidines are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can involve various strategies, including cyclization and alkylation reactions. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 can be achieved by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which uses methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, followed by cyclization and chloridization to achieve a high purity product . These methods may provide insights into the synthesis of the compound , although the exact synthesis details for "2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by the presence of a pyrrolo ring fused to a pyrimidine ring. Substituents on this core structure can significantly influence the compound's electronic properties and biological activity. For example, the introduction of aryl triazoles to the pyrrolopyrimidine core can result in chromophores with tunable optical properties, where polar and steric substituents can modify the energy of frontier orbitals and the energy gap .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo various chemical reactions, including alkylation, reductive amination, and nucleophilic displacement, to introduce different substituents and modify their structure . The presence of halogen substituents, such as chloro groups, can make the compound susceptible to further chemical transformations, such as cross-coupling reactions . Additionally, the introduction of polar substituents can lead to intramolecular charge transfer character, affecting the compound's fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. Substituents can affect the compound's lipophilicity, solubility, and ability to penetrate cell membranes, which are crucial factors for their biological activity . For example, compounds with better lipophilicity have shown improved cell penetration, which is essential for their antiviral and antiparasitic activities . The introduction of electron-donating groups can enhance fluorescence quantum yield, indicating potential applications in optical materials .

科学研究应用

合成与抗病毒活性

该化合物已被用于合成具有潜在抗病毒活性的各种吡咯并[2,3-d]嘧啶。例如,Saxena 等人 (1988) 描述了合成了几种对人类巨细胞病毒 (HCMV) 和单纯疱疹病毒 1 型 (HSV-1) 具有轻微活性和细胞毒性的化合物,突出了其在抗病毒研究中的作用 (Saxena et al., 1988)。

与甘氨酸酯的相互作用

Zinchenko 等人 (2018) 的研究重点是相关化合物与甘氨酸酯的相互作用,导致合成了以前未知的吡咯并[2,3-d]嘧啶衍生物。这项工作提供了对该化合物在创造新的生物活性物质方面的潜力的见解 (Zinchenko et al., 2018)。

异构化合物的合成和抑制活性

Seela 等人 (1984) 合成了 2-氨基-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮的 N-甲基异构体,证明了它们对黄嘌呤氧化酶的抑制活性,黄嘌呤氧化酶是一种参与氧化应激和炎性疾病的酶 (Seela et al., 1984)。

抗增殖和抗病毒活性

Pudlo 等人 (1990) 探索了 4-取代和 4,5-二取代 7-[(1,3-二羟基-2-丙氧基)甲基]吡咯并[2,3-d]嘧啶(衍生自类似化合物)对人类巨细胞病毒和单纯疱疹 1 型的抗增殖和抗病毒活性 (Pudlo et al., 1990)。

光学性质调谐

Bucevičius 等人 (2015) 合成了 2,4-双(4-芳基-1,2,3-三唑-1-基)吡咯并[2,3-d]嘧啶,证明了通过掺入极性取代基来调节这些化合物的热学性质的能力。这项研究突出了该化合物在开发具有特定光学特性的材料中的潜力 (Bucevičius et al., 2015)。

经典和非经典叶酸拮抗剂的合成

Gangjee 等人 (2007) 研究了使用吡咯并[2,3-d]嘧啶合成经典和非经典叶酸拮抗剂,旨在开发潜在的二氢叶酸还原酶抑制剂和抗肿瘤剂。这说明了该化合物在癌症研究中的作用 (Gangjee et al., 2007)。

抗 HIV-1 活性

Danel 等人 (1998) 合成了新型 2,3-二氢-7H-噻唑并[3,2-a]嘧啶-7-酮作为 HEPT 的环状类似物,其中一些对 HIV-1 表现出活性。这项研究证明了相关化合物在开发新的抗病毒药物中的潜在应用 (Danel et al., 1998)。

属性

IUPAC Name |

2-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)7-6-18-8-17-5-4-9-10(13)15-12(14)16-11(9)17/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSJZWWCSQLAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621022 | |

| Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

442847-52-1 | |

| Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

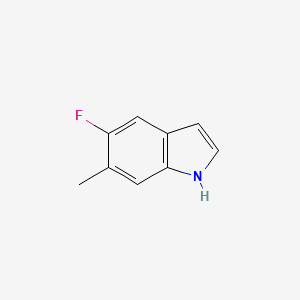

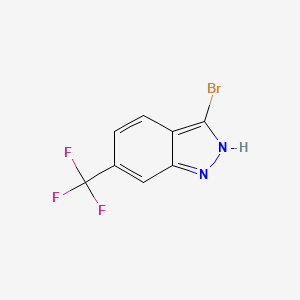

![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)

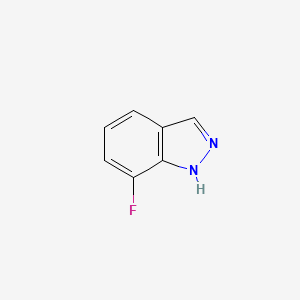

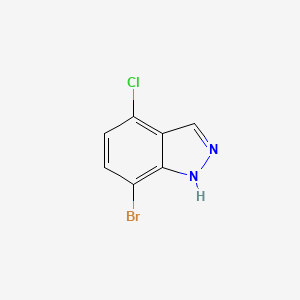

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)

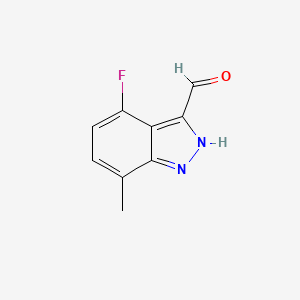

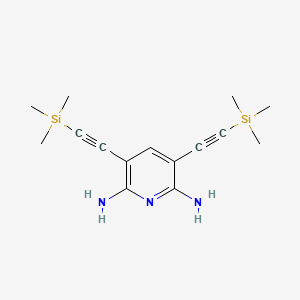

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)